molecular formula C9H8N2O3S B1593720 ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 32278-52-7

ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B1593720
CAS RN: 32278-52-7
M. Wt: 224.24 g/mol
InChI Key: SEEBZSXGWQRHLB-UHFFFAOYSA-N
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Patent
US04081545

Procedure details

A solution of 2-aminothiazole (10g., 100mM) and diethyl ethoxymethylenemalonate (21.6g., 100mM) in 1,2,4-trichlorobenzene (100ml) was heated at 150° C for 4 hours with collection of evolved ethanol. The reaction mixture was cooled and the required product filtered off and recrystallised from ethanol in 75.9% weight yield (17.0g). δ (CDCl3), 8.98 (1H,s, H5), 8.33 (1H,d, H1, J = 5.0Hz), 7.40 (1H,d, H2, J = 5.0Hz), 4.47 (2H,q, --CH2CH3), 1.41 (3H,t, --CH2CH3); λmax (MeOH) 235nm (εm 5000), 258nm (εm 4,550) and 346nm (εm 13,500); (Found: C, 47.84; H, 3,42; N, 12.19; S, 14.54%. C9H8N2O3S requires C, 48.22; H, 3.60; N, 12.50; S, 14.28%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C([O:9][CH:10]=[C:11]([C:17](OCC)=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13])C.C(O)C.CO>ClC1C=CC(Cl)=CC=1Cl>[O:9]=[C:10]1[N:6]2[CH:5]=[CH:4][S:3][C:2]2=[N:1][CH:17]=[C:11]1[C:12]([O:14][CH2:15][CH3:16])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
21.6 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
ClC1=C(C=C(C=C1)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the required product filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol in 75.9% weight
CUSTOM
Type
CUSTOM
Details
yield (17.0g)

Outcomes

Product
Name
Type
Smiles
O=C1C(=CN=C2N1C=CS2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.